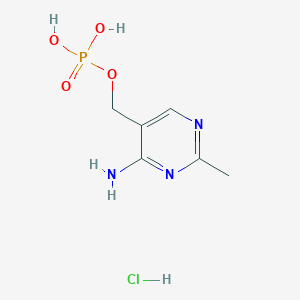

6-(苄氧基)-N-(1,1-二氧化四氢噻吩-3-基)嘧啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "6-(benzyloxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyrimidine-4-carboxamide" is a pyrimidine derivative, which is a class of compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. Pyrimidine derivatives are known for their antitumor, antimicrobial, and antioxidant properties, among others. The specific compound is characterized by the presence of a benzyloxy substituent and a tetrahydrothiophene moiety with a sulfonyl group, which may contribute to its unique chemical and biological properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various chemical transformations. For instance, the synthesis of similar compounds has been reported through multi-step pathways, such as the nine-step synthesis of 6-alkyl-7-oxo-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides , or the five-step transformation of itaconic acid into pyrimidine-5-carboxylic acids followed by amidation . These methods often involve the introduction of alkyl or aryl groups, functional group transformations, and amidation to yield the final carboxamide compounds. Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. For example, the presence of a benzyloxy group has been shown to be significant in the synthesis and characterization of pyrimidine derivatives with antioxidant and radioprotective activities . Additionally, the polymorphism observed in benzylation and nitrosation of pyrimidine derivatives indicates the importance of molecular conformation and intermolecular interactions, such as hydrogen bonding and pi-pi stacking, in determining the solid-state properties of these compounds .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including alkylation, nitrosation, and amidation, which can significantly alter their chemical properties and biological activities. For instance, the benzylation of pyrimidine derivatives can lead to the formation of different polymorphs with distinct solid-state properties . The introduction of different substituents can also influence the reactivity and interaction of these compounds with biological targets, as seen in the synthesis of antitumor agents with multitargeted inhibition of folate-dependent enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of substituents like the benzyloxy group and the tetrahydrothiophene moiety with a sulfonyl group can affect these properties. For example, the introduction of a benzyloxy group in the synthesis of ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate was found to impart antioxidant and radioprotective activities . Similarly, the antimicrobial activity of thieno[2,3-d]pyrimidine derivatives was found to be influenced by the structure of the substituent on the amide aromatic cycle .

科学研究应用

抗菌活性

嘧啶衍生物因其抗菌特性而受到探索。Kolisnyk 等人(2015 年)的一项研究合成了 3-氨基-5-甲基-2-(烷基硫代)-4-氧代-N-芳基-3,4-二氢噻吩 (2,3-d) 嘧啶-6-甲酰胺的新型衍生物,并评估了它们的抗菌活性。他们发现这些化合物对变形杆菌和铜绿假单胞菌菌株表现出比参考药物更高的活性,突出了嘧啶衍生物在开发新的抗菌剂中的潜力(Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015)。

聚合物科学

在聚合物科学领域,嘧啶及相关化合物被用于刚性棒状聚酰胺和聚酰亚胺的合成中,表明它们在创造具有特定热学和力学性能的材料中发挥作用。Spiliopoulos 等人(1998 年)讨论了源自二氨基二苯基对联苯和氨基羧基对联苯的刚性棒状聚酰胺和聚酰亚胺的合成和表征,展示了它们在极性非质子溶剂中的优异热氧化稳定性和溶解性(Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998)。

属性

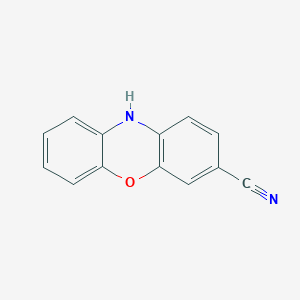

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-6-phenylmethoxypyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c20-16(19-13-6-7-24(21,22)10-13)14-8-15(18-11-17-14)23-9-12-4-2-1-3-5-12/h1-5,8,11,13H,6-7,9-10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKKJHIBKHCLOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(benzyloxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyrimidine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2539980.png)

![[(1-Phenylethyl)carbamoyl]methyl 2-chlorobenzoate](/img/structure/B2539982.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2539985.png)

![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2539986.png)

![(E)-{[2-(cyclohexylsulfanyl)-5-nitrophenyl]methylidene}amino 4-chlorobenzoate](/img/structure/B2539988.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2539989.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2539992.png)

![2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B2539993.png)